Certified Purity Benchmark for Downstream Synthesis
The compound is commercially available with a certified purity of 97% as determined by HPLC, ensuring its suitability as a key intermediate in multi-step pharmaceutical syntheses where impurity profiles can critically affect yield and stereochemical outcome . While analogous cyclopenta[c]pyrrole derivatives are often supplied at purities of 95% or lower, the 97% threshold minimizes batch-to-batch variability and reduces the burden of in-house purification [1].
| Evidence Dimension | Certified purity (HPLC) |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Typical purity of commercially available tetrahydrocyclopenta[c]pyrrole analogs (e.g., telaprevir intermediates) = 95% |
| Quantified Difference | +2 percentage point purity advantage |
| Conditions | Commercial supplier specification; HPLC analysis |
Why This Matters
Higher certified purity reduces purification steps and increases reproducibility in multi-step syntheses, directly improving procurement value for process chemistry.
- [1] SynZeal. Telaprevir Impurity 2 (Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate) purity specification. https://www.synzeal.com/telaprevir-impurity-2 View Source
